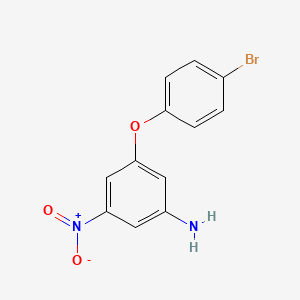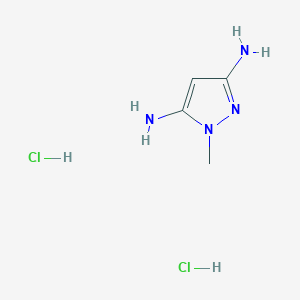
N-cyclooctyl-4-iodobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclooctyl-4-iodobenzamide is a compound that can be inferred to have a benzamide structure with an iodine atom attached to the benzene ring and a cyclooctyl group as the amide substituent. While the provided papers do not directly discuss N-cyclooctyl-4-iodobenzamide, they do provide insights into similar compounds and their chemistry, which can be used to infer some aspects of N-cyclooctyl-4-iodobenzamide's properties and reactivity.
Synthesis Analysis
The synthesis of related compounds, such as N-methoxy-4-nitrobenzamide and N-cyclohexyl-2-nitrobenzamide, involves the functionalization of the benzamide moiety and the introduction of substituents onto the benzene ring . These processes typically involve the use of transition metal catalysts to facilitate C–H bond activation and subsequent reactions. Although the exact synthesis of N-cyclooctyl-4-iodobenzamide is not detailed, it is likely that similar synthetic strategies could be employed, possibly involving halogenation reactions to introduce the iodine atom and amide coupling reactions to attach the cyclooctyl group.
Molecular Structure Analysis
The molecular structure of compounds similar to N-cyclooctyl-4-iodobenzamide, such as N-cyclohexyl-2-nitrobenzamide, has been determined using X-ray diffraction analysis . These structures are characterized by the orientation of the substituents around the benzene ring and the presence of intramolecular hydrogen bonding, which can affect the compound's reactivity and physical properties. The presence of the iodine atom in N-cyclooctyl-4-iodobenzamide would likely influence its molecular geometry and electronic distribution.
Chemical Reactions Analysis
The reactivity of benzamide derivatives is influenced by the substituents on the benzene ring and the amide group. For example, cyclometalated complexes of N-methoxy-4-nitrobenzamide can participate in C–H bond functionalization reactions, leading to the formation of metallacycles . Similarly, N-cyclooctyl-4-iodobenzamide could potentially undergo reactions facilitated by the iodine substituent, such as oxidative addition reactions with transition metals, which could be useful in cross-coupling chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of N-cyclooctyl-4-iodobenzamide can be speculated based on related compounds. For instance, the crystal packing and hydrogen bonding observed in N-cyclohexyl-2-nitrobenzamide suggest that similar benzamide derivatives may exhibit solid-state stability and potential for intermolecular interactions . The presence of the iodine atom in N-cyclooctyl-4-iodobenzamide would contribute to its molecular weight and could affect its solubility and melting point. Additionally, the electronic effects of the iodine may influence the compound's UV-Vis and NMR spectroscopic properties.
Aplicaciones Científicas De Investigación
Radiopharmaceutical Development for Cancer Imaging
Compounds like iodine-123-N-(2-diethylaminoethyl 4-iodobenzamide) (BZA) have been explored for their potential as radiopharmaceuticals in the detection and management of cancer, particularly malignant melanoma. In clinical trials, BZA demonstrated effectiveness in imaging primary melanomas and metastases with high accuracy and specificity, offering a non-invasive method for cancer detection and monitoring the efficacy of treatments such as surgery and chemotherapy (Michelot et al., 1993).
Advances in N-Heterocyclic Carbenes
N-heterocyclic carbenes (NHCs), a class of organic compounds, have seen extensive study for their utility across various chemical reactions, including catalysis and materials chemistry. These compounds play a significant role in creating more efficient and environmentally friendly chemical processes, potentially impacting pharmaceutical manufacturing, materials science, and beyond (Hopkinson et al., 2014).
Development of Biosensors
Research into modifying electrodes with compounds like N-(4-hydroxyphenyl)-3,5-dinitrobenzamide for biosensing applications highlights the potential for these chemicals in detecting biological molecules. These studies aim at creating sensitive, selective biosensors for medical diagnostics and monitoring, indicating the versatility of benzamide derivatives in enhancing biosensor technology (Karimi-Maleh et al., 2014).
Material Chemistry Applications
NHCs have also been applied in materials chemistry for the functionalization of surfaces, polymers, and nanoparticles. This research demonstrates the potential for creating novel materials with specific properties, such as increased durability, conductivity, or catalytic activity, which could have wide-ranging applications in technology and manufacturing (Smith et al., 2019).
Direcciones Futuras
Propiedades
IUPAC Name |
N-cyclooctyl-4-iodobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20INO/c16-13-10-8-12(9-11-13)15(18)17-14-6-4-2-1-3-5-7-14/h8-11,14H,1-7H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQWYLINMIWUMGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)C2=CC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-hydroxyethyl)-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2545571.png)

![6-methyl-4-(1-pyrrolidinyl)-N-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2545576.png)



![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(4-fluorophenylsulfonamido)benzamide](/img/structure/B2545583.png)
![2-[(4-benzyl-5-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2545584.png)

![5-chloro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]thiophene-2-carboxamide](/img/structure/B2545587.png)
amine](/img/structure/B2545591.png)

![Methyl 4-{[({5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate](/img/no-structure.png)
